molecular formula C13H10ClF2N3O4S B2985526 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide CAS No. 838896-94-9

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide

Cat. No.: B2985526
CAS No.: 838896-94-9
M. Wt: 377.75
InChI Key: UTVPLVUQRIIVPD-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with chloro, difluoromethoxy, and methylsulfonyl groups. Its unique chemical properties make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as urea and β-diketones, under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution using difluoromethyl ether and a suitable base.

    Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoromethoxy groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino or hydroxyl derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form strong bonds with active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[4-(trifluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide
  • 5-chloro-N-[4-(methoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide
  • 5-chloro-N-[4-(difluoromethyl)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide is unique due to the presence of the difluoromethoxy group. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the combination of chloro and methylsulfonyl groups provides a distinct reactivity profile, allowing for specific chemical transformations.

Properties

IUPAC Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2N3O4S/c1-24(21,22)13-17-6-9(14)10(19-13)11(20)18-7-2-4-8(5-3-7)23-12(15)16/h2-6,12H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVPLVUQRIIVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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